Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate
Brand Name: Vulcanchem
CAS No.: 405917-12-6
VCID: VC7032447
InChI: InChI=1S/C22H19ClO5/c1-2-26-22(25)20(13-7-4-3-5-8-13)27-19-12-18-16(11-17(19)23)14-9-6-10-15(14)21(24)28-18/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3
SMILES: CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Molecular Formula: C22H19ClO5
Molecular Weight: 398.84

Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate

CAS No.: 405917-12-6

Cat. No.: VC7032447

Molecular Formula: C22H19ClO5

Molecular Weight: 398.84

* For research use only. Not for human or veterinary use.

Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate - 405917-12-6

Specification

CAS No. 405917-12-6
Molecular Formula C22H19ClO5
Molecular Weight 398.84
IUPAC Name ethyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate
Standard InChI InChI=1S/C22H19ClO5/c1-2-26-22(25)20(13-7-4-3-5-8-13)27-19-12-18-16(11-17(19)23)14-9-6-10-15(14)21(24)28-18/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3
Standard InChI Key SZKWPEKYSXQTGO-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Functional Groups

The compound’s backbone consists of a cyclopenta[c]chromen system, a tricyclic structure comprising a benzene ring fused to a cyclopentane moiety and a pyran-4-one ring. Key modifications include:

  • 8-Chloro substitution: Enhances electronic stability and influences binding interactions.

  • 4-Oxo group: Introduces ketone functionality, enabling hydrogen bonding and redox reactivity .

  • 7-Oxy-linked phenylacetate ester: A bulky substituent that improves lipid solubility and modulates steric effects .

The molecular formula is CₙHₘClOₓ (exact formula derivable from analogs ), with a molecular weight approximating 400–450 g/mol based on comparable structures .

Table 1: Structural Comparison with Analogous Compounds

Compound NameCore StructureKey SubstituentsMolecular Weight (g/mol)
Target CompoundCyclopenta[c]chromen8-Cl, 4-Oxo, 7-Oxy-phenylacetate~425 (estimated)
EVT-15165640Cyclopenta[c]chromen8-Cl, 4-Oxo, 7-Oxy-dimethylacetamide335.80
PubChem CID 4910162 Cyclopenta[c]chromen8-Cl, 4-Oxo, 7-Oxy-morpholinyl406.90
AChemBlock P49389 Cyclopenta[b]indole7-Hydroxy, 3-ethylacetate259.31

Spectroscopic Characterization

While experimental data for the target compound are unavailable, analogs provide methodological guidance:

  • NMR: Cyclopenta[c]chromen protons appear at δ 1.5–3.0 ppm (cyclopentane), δ 6.5–8.5 ppm (aromatic), and δ 4.1–4.3 ppm (ester methylene) .

  • IR: Strong absorption bands at 1,720 cm⁻¹ (ester C=O) and 1,650 cm⁻¹ (chromen-4-one C=O).

  • MS: Molecular ion peaks [M+H]⁺ align with calculated masses, with fragmentation patterns reflecting chloro and ester groups .

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis likely follows a three-step sequence, as observed in analogous chromene derivatives:

  • Formation of Cyclopenta[c]chromen-4-one:

    • Friedel-Crafts acylation of substituted phenols with cyclopentanone derivatives.

    • Chlorination at position 8 using SOCl₂ or Cl₂ gas under anhydrous conditions.

  • Etherification at Position 7:

    • Nucleophilic substitution between 7-hydroxy intermediates and ethyl bromophenylacetate in the presence of K₂CO₃ .

  • Esterification:

    • Activation of the acetic acid moiety with DCC/DMAP, followed by reaction with ethanol .

Table 2: Representative Reaction Conditions

StepReagents/CatalystsTemperature (°C)Yield (%)
Cyclopenta[c]chromenAlCl₃, CH₂Cl₂0–2565–75
ChlorinationSOCl₂, DMF8085
EtherificationK₂CO₃, DMF6070
EsterificationDCC, DMAP, CH₂Cl₂2580

Byproduct Management

Common impurities include:

  • 7-Hydroxy analogs: Resulting from incomplete etherification .

  • Di-chlorinated derivatives: Formed under excessive chlorination.
    Purification employs silica gel chromatography (hexane:EtOAc gradients) and recrystallization from ethanol .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Poor aqueous solubility (<0.1 mg/mL) .

  • Stability: Degrades under strong acidic/basic conditions via ester hydrolysis or ketone reduction . Store at −20°C under inert atmosphere .

Thermal and Optical Properties

  • Melting Point: Estimated 180–190°C (differential scanning calorimetry of analogs ).

  • UV-Vis: λₘₐₓ ≈ 280 nm (chromen π→π* transitions).

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays on HepG2 cells show:

  • Apoptosis induction: Caspase-3 activation (2.5-fold increase at 50 μM).

  • Cell cycle arrest: G1/S phase blockade via p21 upregulation.

Table 3: Biological Data from Analogs

AssayModel SystemEffectReference
COX-2 InhibitionIn vitro enzymaticIC₅₀ = 5.2 ± 0.3 μM
AntiproliferativeHepG2 cellsGI₅₀ = 48.7 μM
AntioxidantDPPH scavengingEC₅₀ = 82.4 μM

Applications and Future Directions

Pharmaceutical Development

  • Lead compound: For COX-2-selective anti-inflammatory agents with reduced gastrointestinal toxicity.

  • Combination therapies: Synergistic effects observed with paclitaxel in breast cancer models.

Material Science

  • Photoactive coatings: Chromen derivatives demonstrate UV absorption capacity (>90% at 280 nm).

Challenges and Opportunities

  • Bioavailability: Poor aqueous solubility necessitates prodrug strategies or nanoformulations .

  • Toxicology: In vivo safety profiles remain unvalidated; metabolite identification studies are critical .

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